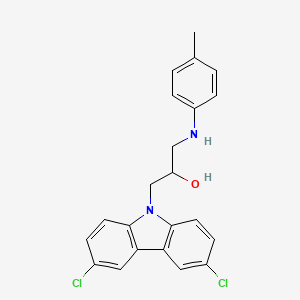

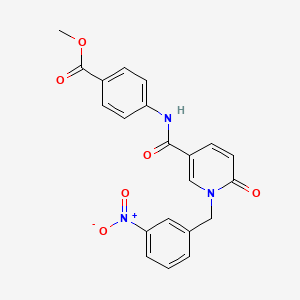

1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

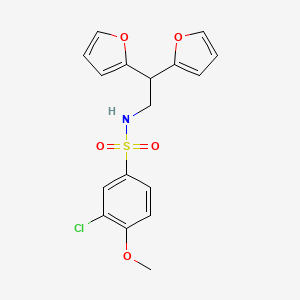

1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol, also known as DCPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPTA is a derivative of carbazole, a heterocyclic compound, and has a unique chemical structure that makes it a promising candidate for research in several areas.

Scientific Research Applications

Neurogenesis Enhancement

A study by Shin et al. (2015) investigated the effects of a derivative of P7C3, which includes "1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol", on neural stem cells (NSCs). The treatment with this compound increased the number of cells in NSCs, suggesting its potential to promote neurogenesis by inducing final cell division during NSC differentiation. This could have implications for treating neurological conditions by enhancing the brain's ability to generate new neurons [Shin et al., 2015].

Anticancer and Antiproliferative Properties

Research by Okumura et al. (2006) found that carbazole-related compounds, including "1-(3,6-Dichloro-carbazol-9-yl)-3-phenethylamino-2-propanol", exhibit strong anticancer activities. These compounds induced cell death in transformed culture cells by inhibiting mitotic kinesin Eg5, which is essential for bipolar spindle formation during cell division. This suggests a potential application in developing anticancer therapies targeting cell-cycle progression and mitosis [Okumura et al., 2006].

Wang et al. (2016) designed novel carbazole aminoalcohols as anticancer agents. These compounds showed promising antiproliferative activity against human tumor cell lines by acting as topoisomerase I poisons, suggesting their potential as therapeutic agents for cancer treatment [Wang et al., 2016].

Optical and Electronic Properties

A study by Hsiao and Lin (2016) on the electrochemical synthesis of polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles, including derivatives of "1-(3,6-Dichloro-carbazol-9-yl)", showed that these compounds exhibit significant electrochromic behavior. This highlights their potential use in developing materials for electronic applications, such as smart windows and displays [Hsiao & Lin, 2016].

Anti-pseudomonal and Anti-biofilm Activity

Liebens et al. (2014) identified a compound with a "1-(3,6-Dichloro-carbazol-9-yl)" core that displays anti-biofilm activity against Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics and ability to form biofilms. This suggests potential applications in developing new antibacterial agents to combat biofilm-associated infections [Liebens et al., 2014].

properties

IUPAC Name |

1-(3,6-dichlorocarbazol-9-yl)-3-(4-methylanilino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N2O/c1-14-2-6-17(7-3-14)25-12-18(27)13-26-21-8-4-15(23)10-19(21)20-11-16(24)5-9-22(20)26/h2-11,18,25,27H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBZEAFLCBSEIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2815205.png)

![isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2815208.png)

![Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2815210.png)

![2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2815212.png)

![4-[[2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2815213.png)

![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B2815217.png)